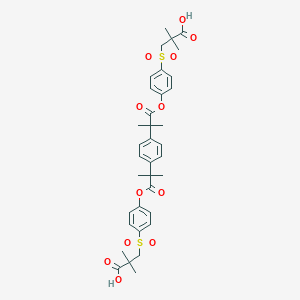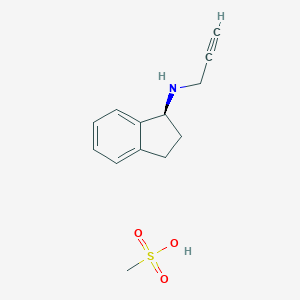
4-Amino-2-(aminomethyl)phenol
Vue d'ensemble
Description
4-Amino-2-(aminomethyl)phenol is a chemical compound that serves as a core structure for various derivatives with diverse biological activities. The compound and its derivatives have been extensively studied due to their potential therapeutic applications, including saluretic, diuretic, antimicrobial, antidiabetic, and anticancer properties . The versatility of this compound is attributed to its ability to undergo various chemical reactions, allowing for the synthesis of a wide range of derivatives with specific biological activities.
Synthesis Analysis
The synthesis of 4-Amino-2-(aminomethyl)phenol derivatives involves various chemical reactions, including condensation to form Schiff bases, which are then characterized by spectroscopic methods such as FT-IR, NMR, and elemental analysis . The reaction conditions are optimized to achieve the desired yield and purity of the compounds. For instance, the synthesis of poly-4-[(2-methylphenyl)iminomethyl]phenol was studied using different oxidants and temperatures, resulting in varying yields and molecular weights .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-(aminomethyl)phenol derivatives is often confirmed using X-ray crystallography, which provides detailed information about the crystalline structure and geometry of the compounds . Density functional theory (DFT) calculations are also employed to predict and compare the molecular geometry of these compounds in the ground state . The molecular conformation is influenced by intramolecular hydrogen bonding, which can stabilize the structure and affect the compound's properties .
Chemical Reactions Analysis
4-Amino-2-(aminomethyl)phenol derivatives can participate in various chemical reactions, including the formation of Schiff bases through condensation with aldehydes or ketones . These reactions are crucial for the synthesis of compounds with specific biological activities. The presence of functional groups such as amino and hydroxyl groups in the molecule allows for further chemical modifications, expanding the range of potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-(aminomethyl)phenol derivatives, such as thermal stability, electrochemical properties, and solubility, are characterized using techniques like TG-DTA, SEC, and conductivity measurements . These properties are essential for understanding the behavior of the compounds under different conditions and for their potential applications in various fields. For example, the thermal stability and semiconductor properties of poly-4-[(2-methylphenyl)iminomethyl]phenol suggest its use in electronic applications .
Applications De Recherche Scientifique
Saluretic and Diuretic Activity : 4-Amino-2-(aminomethyl)phenol derivatives have been found to exhibit significant saluretic and diuretic activities. One study synthesized a series of these compounds and tested them in rats and dogs, finding that some compounds, especially 4-alkyl-6-halo derivatives, showed high activity and also possessed antihypertensive properties (Stokker et al., 1980).
Antimicrobial and Antidiabetic Properties : Another study focused on synthesizing 4-aminophenol derivatives and evaluating their antimicrobial and antidiabetic activities. These compounds displayed broad-spectrum activities against various bacterial strains and fungi and showed significant inhibition of amylase and glucosidase, indicating potential antidiabetic applications (Rafique et al., 2022).
Enzymatic Polymerization : Research on the enzymatic polymerization of 4-amino-phenol showed the potential of these compounds in forming phenol polymers with high molecular masses, which have applications in electrical conductivity and as redox-active polymers (Reihmann & Ritter, 2002).
Synthesis Methods : A study on the synthesis of 2-(aminomethyl)-phenol demonstrated efficient methods for creating these compounds, highlighting the effectiveness of "One-pot" synthesis over traditional step-by-step methods. This has implications for the more efficient production of these compounds for various applications (Liu Han-wen, 2010).
Biological Significance of Binuclear Manganese Compounds : Research into binuclear manganese compounds involving 4-amino-2-(aminomethyl)phenol derivatives highlighted their structural, magnetic, and electrochemical properties, which are of significance in biological contexts (Dubois et al., 2003).
Catechol Oxidase Models : A study on less symmetrical dicopper(II) complexes involving derivatives of 4-amino-2-(aminomethyl)phenol examined their role as catechol oxidase models, which is significant in understanding enzyme mechanisms (Merkel et al., 2005).
Propriétés
IUPAC Name |
4-amino-2-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKNKZNLQYKXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420186 | |
| Record name | 4-amino-2-(aminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(aminomethyl)phenol | |
CAS RN |
79352-72-0 | |
| Record name | 2-Aminomethyl-4-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-2-(aminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-amino-2-(aminomethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



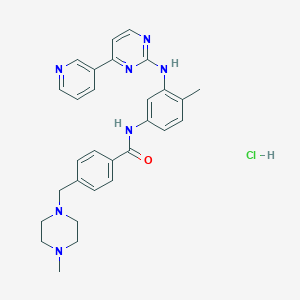

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
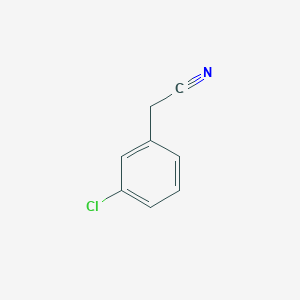
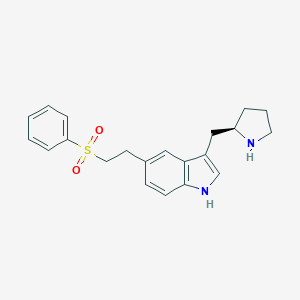



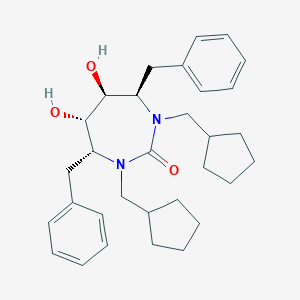

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
